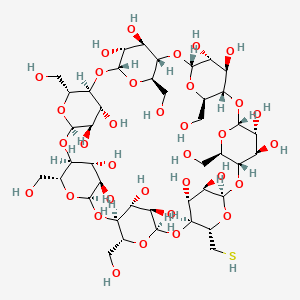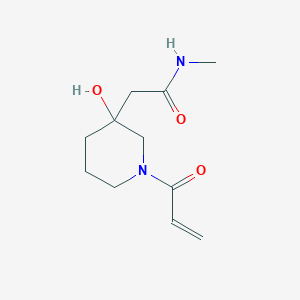![molecular formula C9H8ClN3O B2977079 1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one CAS No. 223380-78-7](/img/structure/B2977079.png)
1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one, is a chemical with the molecular weight of 211.65 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The process involves the reduction of nitro compounds using various catalysts and reagents . The specific details of the synthesis process would be available in the referenced paper .Molecular Structure Analysis
The molecular structure of this compound involves a dihedral angle between the pyridine ring and imidazoline ring mean plane . The maximum deviation is 0.031- (3)Å and the dihedral angle is 76.2 (1)° .Chemical Reactions Analysis
In the crystal form of this compound, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers . In addition, weak C-H⋯N hydrogen bonds and π-π stacking interactions between pyridine rings are observed .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Pharmacological Applications
A study by Matsui et al. (1992) outlines the synthesis and pharmacological evaluation of a series of compounds related to "1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one", identifying key pharmacophoric elements and investigating structure-activity relationships. The research found that certain synthesized compounds showed potent activity in the inhibition of Bezold-Jarisch reflex in rats, highlighting the potential for these compounds in medical applications (Matsui et al., 1992).
Biological Screening
Bhuva et al. (2015) synthesized 2-(4'-chlorophenyl)-6-methyl- (3-N, N'-diaryl/dialkyl amino methyl)-imidazo [1, 2-a] pyridine compounds and assayed their biological activity against various bacteria and fungi. Some of the products demonstrated moderate activity, indicating the potential for antimicrobial applications of these compounds (Bhuva et al., 2015).
Chemical and Surface Analysis
Saady et al. (2021) evaluated the inhibitory performance of imidazo[4,5-b] pyridine derivatives against mild steel corrosion, employing various analytical techniques. This study illustrates the potential use of related compounds in industrial applications, particularly in corrosion prevention (Saady et al., 2021).
Molecular Docking and Experimental Studies
Aayisha et al. (2019) investigated the molecular structure of a related compound, exploring its potential as an alpha-2-imidazoline receptor agonist antihypertensive agent through both experimental and theoretical techniques. This comprehensive study showcases the compound's relevance in pharmaceutical and medicinal chemistry (Aayisha et al., 2019).
Hybrid Organic-Inorganic Compounds
Buvaylo et al. (2015) prepared novel compounds involving the in situ formed imidazo[1,5-a]pyridinium cation, exploring their structures and photophysical properties. This research opens up new avenues for the development of materials with potential applications in optoelectronics and photonics (Buvaylo et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds are known to interact with neural receptors in insects .
Mode of Action
It’s worth noting that related compounds are known to act as neurotoxins, blocking neural messages particularly in the central nervous system of insects, causing rapid death .
Biochemical Pathways
Similar compounds are known to affect the nervous system pathways in insects .
Pharmacokinetics
It’s worth noting that the compound has a predicted boiling point of 2369±250 °C and a density of 1149±006 g/cm3 . It is slightly soluble in DMSO and sparingly soluble in methanol .
Result of Action
Related compounds are known to cause rapid death in insects by blocking neural messages .
Properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-5H,6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSAOKKSQMGWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide](/img/structure/B2977001.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2977002.png)
![4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2977003.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2977004.png)
![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2977005.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2977006.png)
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2977011.png)

![3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol](/img/structure/B2977014.png)

![4-[(Cyclopentylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2977018.png)
